molecular formula C7H9NO3 B12876243 Ethyl 2-(isoxazol-5-yl)acetate CAS No. 82669-58-7

Ethyl 2-(isoxazol-5-yl)acetate

Cat. No.: B12876243
CAS No.: 82669-58-7
M. Wt: 155.15 g/mol
InChI Key: FHBYQZTXGQKADA-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(isoxazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in a catalyst-free and microwave-assisted one-pot synthesis .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized isoxazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Ethyl 2-(isoxazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(isoxazol-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

82669-58-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-8-11-6/h3-4H,2,5H2,1H3

InChI Key

FHBYQZTXGQKADA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=NO1

Origin of Product

United States

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